![molecular formula C15H26INO2 B6605863 tert-butyl N-(5-{3-iodobicyclo[1.1.1]pentan-1-yl}pentyl)carbamate CAS No. 2757958-97-5](/img/structure/B6605863.png)
tert-butyl N-(5-{3-iodobicyclo[1.1.1]pentan-1-yl}pentyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(5-{3-iodobicyclo[1.1.1]pentan-1-yl}pentyl)carbamate (TBNIPC) is a synthetic compound that has been used for a variety of scientific research applications due to its unique properties. It is a derivative of carbamate, a class of compounds known for their ability to form strong covalent bonds with other molecules. TBNIPC has been used in the synthesis of pharmaceuticals, in organic synthesis, and in the study of enzymatic reactions.
Scientific Research Applications
Tert-butyl N-(5-{3-iodobicyclo[1.1.1]pentan-1-yl}pentyl)carbamate has been used in a variety of scientific research applications. It has been used as a protective group in organic synthesis, as a reagent for the synthesis of pharmaceuticals, and as a tool for studying enzymatic reactions. It has also been used as an inhibitor of certain enzymes, such as the cytochrome P450 enzyme family, which are involved in drug metabolism.
Mechanism of Action
Tert-butyl N-(5-{3-iodobicyclo[1.1.1]pentan-1-yl}pentyl)carbamate acts as an inhibitor of certain enzymes, such as the cytochrome P450 enzyme family. The mechanism of action involves the binding of the compound to the active site of the enzyme, which prevents the enzyme from carrying out its normal function. This inhibition can be used to study the effects of certain drugs on the body or to produce a desired therapeutic effect.
Biochemical and Physiological Effects
tert-butyl N-(5-{3-iodobicyclo[1.1.1]pentan-1-yl}pentyl)carbamate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as the cytochrome P450 enzyme family, which are involved in drug metabolism. In addition, it has also been shown to have anti-inflammatory and anti-cancer effects in animal models.
Advantages and Limitations for Lab Experiments
Tert-butyl N-(5-{3-iodobicyclo[1.1.1]pentan-1-yl}pentyl)carbamate has several advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time without significant degradation. In addition, it is relatively easy to synthesize and can be used in a variety of experiments. However, it is also important to note that tert-butyl N-(5-{3-iodobicyclo[1.1.1]pentan-1-yl}pentyl)carbamate can be toxic and should be handled with caution.
Future Directions
There are a number of potential future directions for the use of tert-butyl N-(5-{3-iodobicyclo[1.1.1]pentan-1-yl}pentyl)carbamate. It could be used in the development of novel pharmaceuticals, as an inhibitor of enzymes involved in drug metabolism, or as an agent for studying the effects of certain drugs on the body. In addition, it could be used in the development of novel organic synthesis methods or as an agent for studying enzymatic reactions. Finally, it could be used in the development of new anti-inflammatory or anti-cancer agents.
Synthesis Methods
Tert-butyl N-(5-{3-iodobicyclo[1.1.1]pentan-1-yl}pentyl)carbamate can be synthesized using a variety of methods, including the reaction of tert-butyl bromide and 3-iodobicyclo[1.1.1]pentan-1-yl pentylcarbamate in the presence of a base such as sodium hydroxide. The reaction proceeds via an SN2 substitution mechanism and yields the desired product in excellent yields.
properties
IUPAC Name |
tert-butyl N-[5-(3-iodo-1-bicyclo[1.1.1]pentanyl)pentyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26INO2/c1-13(2,3)19-12(18)17-8-6-4-5-7-14-9-15(16,10-14)11-14/h4-11H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRBJOQTGFYOCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCC12CC(C1)(C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26INO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.